2-bromo-3-fluoro-5-methoxybenzoic acid

Catalog No.
S6462477
CAS No.
1785082-83-8
M.F
C8H6BrFO3
M. Wt
249.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-bromo-3-fluoro-5-methoxybenzoic acid

CAS Number

1785082-83-8

Product Name

2-bromo-3-fluoro-5-methoxybenzoic acid

IUPAC Name

2-bromo-3-fluoro-5-methoxybenzoic acid

Molecular Formula

C8H6BrFO3

Molecular Weight

249.03 g/mol

InChI

InChI=1S/C8H6BrFO3/c1-13-4-2-5(8(11)12)7(9)6(10)3-4/h2-3H,1H3,(H,11,12)

InChI Key

JRSLWCPGXFCHPK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1)F)Br)C(=O)O

2-bromo-3-fluoro-5-methoxybenzoic acid is an aromatic carboxylic acid characterized by the presence of bromine, fluorine, and methoxy functional groups. This compound appears as a white crystalline powder with a melting point ranging from 189 to 191 degrees Celsius and a boiling point of approximately 422.9 degrees Celsius at 760 mmHg. It exhibits solubility in organic solvents such as acetone, chloroform, and methanol, while being insoluble in water. The unique combination of halogen and methoxy substituents contributes to its distinctive chemical reactivity, allowing it to participate in various

The chemical reactivity of 2-bromo-3-fluoro-5-methoxybenzoic acid is influenced by its functional groups:

  • Nucleophilic Substitution: The bromine and fluorine atoms can be replaced by nucleophiles under appropriate conditions.
  • Electrophilic Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions due to the electron-withdrawing effects of the bromine and fluorine atoms.
  • Radical Reactions: The presence of halogens allows for radical reactions, which can lead to further functionalization of the compound.

These reactivity patterns make it a versatile intermediate in organic synthesis.

Research indicates that 2-bromo-3-fluoro-5-methoxybenzoic acid possesses notable biological activities, including:

  • Anti-inflammatory Effects: Preliminary studies suggest it may inhibit inflammatory pathways.
  • Antibacterial Properties: The compound has shown effectiveness against certain bacterial strains.
  • Antitumor Activity: Early investigations hint at its potential as an anticancer agent, although the exact mechanisms remain to be elucidated.

Further studies are necessary to fully understand its biological mechanisms and therapeutic potential.

The synthesis of 2-bromo-3-fluoro-5-methoxybenzoic acid typically involves several key steps:

  • Bromination: Introduction of the bromine atom into the aromatic ring.
  • Fluorination: Incorporation of the fluorine atom using a suitable fluorinating agent.
  • Methoxylation: Addition of the methoxy group through methylation reactions.

Various methods have been documented for these processes, often utilizing reagents such as sulfuric acid for bromination and Selectfluor for fluorination .

2-bromo-3-fluoro-5-methoxybenzoic acid has potential applications across multiple fields:

  • Medicinal Chemistry: It serves as a building block for synthesizing pharmaceuticals targeting inflammation and cancer.
  • Organic Synthesis: Its unique structure makes it useful in creating other complex organic molecules.
  • Material Science: The compound may be employed in developing new materials with specific electronic or catalytic properties.

Several compounds share structural similarities with 2-bromo-3-fluoro-5-methoxybenzoic acid. Here are some comparable compounds:

Compound NameStructure FeaturesUnique Aspects
2-Bromo-6-fluoro-3-methoxybenzoic acidBromine at position 2, Fluorine at 6Different halogen positioning affects reactivity
3-Bromo-4-fluoro-5-methoxybenzoic acidBromine at position 3, Fluorine at 4Potentially different biological activity
4-Bromo-3-fluoro-5-methoxybenzoic acidBromine at position 4, Fluorine at 3Variations in substitution can alter properties

These compounds illustrate how modifications in halogen positioning can significantly influence chemical behavior and biological activity.

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

247.94843 g/mol

Monoisotopic Mass

247.94843 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-25-2023

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